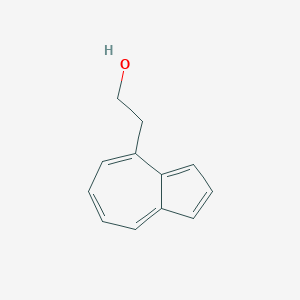

2-(4-Azulyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13935-44-9 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-azulen-4-ylethanol |

InChI |

InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |

InChI Key |

NUNNFXWRAPYHDM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C2=CC=CC2=C1)CCO |

Canonical SMILES |

C1=CC=C(C2=CC=CC2=C1)CCO |

Other CAS No. |

13935-44-9 |

Synonyms |

2-azulen-4-ylethanol |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 2 4 Azulyl Ethanol Systems

Reactivity of the Azulene (B44059) Nucleus in Azulyl Alcohols

Nucleophilic Additions and Substitutions

The azulene ring system is known for its susceptibility to nucleophilic attack, particularly at the 4-, 6-, and 8-positions. researchgate.net In the context of 2-(4-Azulyl)ethanol and its derivatives, nucleophilic reactions can occur at various sites. The hydroxyl group of the ethanol (B145695) side chain can be replaced via nucleophilic substitution. For instance, alcohols can be converted to haloalkanes by reacting with halogenating agents. physicsandmathstutor.com

Derivatives of this compound, such as its tosylate or nosylate (B8438820), are key intermediates for studying nucleophilic substitution reactions. researchgate.net The tosylate group is an excellent leaving group, facilitating substitution by various nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then expels the leaving group to yield the substituted product. libretexts.org In the case of 2-(4-azulenyl)ethyl tosylates, nucleophilic attack by the solvent (solvolysis) or other added nucleophiles leads to the displacement of the tosylate group. researchgate.net For instance, heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol results in the replacement of the halogen with a nitrile (-CN) group. chemguide.co.uk

The reactivity of the azulene nucleus itself towards nucleophiles is a significant aspect. The functionalization of azulenes through reaction with cationic η5-iron carbonyl diene complexes under mild conditions has been demonstrated, where the azulene acts as a nucleophile. acs.org The 1- and 3-positions of the azulene ring are most reactive toward electrophiles, but the system is also susceptible to nucleophilic addition. researchgate.netacs.org

Ring-Expansion and Rearrangement Processes

Ring-expansion and rearrangement reactions are characteristic of carbocation intermediates, which can be generated from this compound derivatives. masterorganicchemistry.comchemistrysteps.com These processes are driven by the formation of more stable carbocations or less strained ring systems. chemistrysteps.com For example, the Demjanov rearrangement involves the reaction of primary amines with nitrous acid to produce rearranged alcohols, often with ring expansion. wikipedia.org

In systems related to this compound, carbocationic intermediates formed during solvolysis can undergo rearrangement. While direct evidence for ring expansion of the azulene core in the solvolysis of this compound derivatives is not prominently reported in the provided results, the principles of carbocation rearrangements are highly relevant. Alkyl shifts are common when a more stable carbocation can be formed, such as the conversion of a secondary carbocation to a tertiary one. masterorganicchemistry.com Ring expansion is a specific type of alkyl shift that occurs when a carbocation is adjacent to a strained ring, leading to the formation of a larger, less strained ring. masterorganicchemistry.comchemistrysteps.com

A "ring expansion-annulation strategy" has been described for the synthesis of substituted azulenes, which involves an intramolecular Buchner reaction of β'-bromo-α-diazo ketones. nih.gov While this is a synthetic method for forming the azulene ring itself, it highlights the chemical accessibility of ring expansion pathways in related systems.

Intramolecular Interactions and Neighboring Group Participation

The solvolysis of β-arylalkyl systems is a classic area for studying neighboring group participation, also known as anchimeric assistance. oup.comlibretexts.org This phenomenon occurs when a neighboring group assists in the rate-determining ionization step, leading to an accelerated reaction rate. libretexts.orgdalalinstitute.com The azulene ring, particularly the 1-azulyl substituent, has been identified as a "super-participator" in the solvolysis of β-azulenylethyl p-toluenesulfonates. oup.com

Kinetic studies on the buffered acetolysis of 2-(4-Azulyl)ethyl tosylates and nosylates provide insight into the extent of this participation. researchgate.net The rate of solvolysis is significantly enhanced due to the participation of the azulene π-electron system. This participation involves the formation of a bridged, spirocyclic carbocation intermediate (an azulenium ion), which stabilizes the positive charge. oup.com The rate enhancement is so substantial that the 1-azulyl group is considered a more effective participator than even the p-anisyl group, a well-known participating group in solvolysis reactions.

The formation of a tricyclic Ar3-5 intermediate has been proposed to explain the lack of methylene (B1212753) scrambling in the buffered acetolysis of 2-(4-azulyl)propyl nosylate, which yields a cyclized product, 4,5-dihydro-3H-benz[cd]azulene, in high yield. researchgate.net This provides strong evidence for the intramolecular participation of the azulene ring.

Table 1: Relative Solvolysis Rates Illustrating Anchimeric Assistance This is a representative table to illustrate the concept. Actual values can vary based on specific reaction conditions.

| Substrate | Relative Rate of Acetolysis |

|---|---|

| Ethyl tosylate | 1 |

| 2-Phenylethyl tosylate | 0.8 |

| 2-(p-Anisyl)ethyl tosylate | 30 |

In the solvolysis of 2-(4-Azulyl)ethyl derivatives, elimination reactions often compete with the substitution (solvolysis) pathway. researchgate.net The total rate of reaction (kt) is the sum of the rate of solvolysis (ksolv) and the rate of elimination (kelim). researchgate.net The primary elimination product is the corresponding vinylazulene. researchgate.net

Studies on 2-(4- and 2-(6-Azulyl)ethyl tosylates and nosylates have shown that elimination is a significant competing pathway during buffered acetolysis. researchgate.net The ratio of the rate constants for the nosylate versus the tosylate (kRONs/kROTs) for these azulenyl systems was found to be in the range of 2.1-3.3. This is considerably lower than the ratio of 10-13.5 observed for systems like 2-phenylethyl and 2-(p-anisyl)ethyl tosylates and nosylates. researchgate.net The reduced ratio for the azulene derivatives is attributed to the competing elimination reaction to form vinylazulenes. researchgate.net The balance between substitution and elimination is influenced by factors such as the substrate structure, the leaving group, the attacking base (or nucleophile), and the solvent. kahedu.edu.in

Synthetic Utility in Derivatization for Complex Molecular Architectures

This compound serves as a valuable building block in organic synthesis for the construction of more complex molecules incorporating the azulene moiety. pressbooks.pubbritannica.com The hydroxyl group can be readily transformed into other functional groups, enabling a wide range of derivatizations. physicsandmathstutor.comlumenlearning.com

One key application is the conversion of the alcohol to a good leaving group, such as a tosylate or nosylate, which then allows for nucleophilic substitution or participation in coupling reactions. researchgate.netnih.gov For example, azulenyl halides and sulfonates derived from such precursors can participate in transition-metal-mediated coupling reactions like Heck, Negishi, Stille, and Suzuki reactions. nih.gov These methods are instrumental in synthesizing biazulenes, oligoazulenes, and other complex azulene-containing structures, including azulenyl amino acid derivatives. nih.gov

Furthermore, the azulene nucleus can be functionalized directly. Azulenes act as potent nucleophiles in electrophilic aromatic substitution, allowing for the introduction of various substituents. acs.org The ability to derivatize both the side chain and the azulene ring of this compound provides a versatile platform for creating elaborate molecular architectures for applications in materials science and medicinal chemistry. Derivatization is a common strategy in chemical analysis, for instance, using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable derivatives of carbonyl compounds for HPLC analysis. oiv.intepa.govresearchgate.net This principle of creating derivatives to enhance reactivity or facilitate analysis is central to the synthetic utility of this compound.

Electronic Structure and Advanced Spectroscopic Characterization of 2 4 Azulyl Ethanol

Quantum Chemical Analysis of Molecular Orbitals and Aromaticity

The electronic structure of 2-(4-Azulyl)ethanol is fundamentally governed by the non-alternant aromatic hydrocarbon core of azulene (B44059). Unlike its isomer naphthalene, which is colorless, azulene is characterized by a distinctive blue color and a significant dipole moment for a hydrocarbon, arising from its fused five- and seven-membered ring system. This structure leads to a non-uniform charge distribution and unique molecular orbital energies.

The azulene nucleus can be described as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation. This electronic arrangement results in the five-membered ring being electron-rich (nucleophilic) and the seven-membered ring being electron-poor (electrophilic). Consequently, substituents on the azulene core can significantly influence its electronic properties based on their position. An electron-donating group, such as the 2-hydroxyethyl group at the 4-position, is expected to modulate the energies of the frontier molecular orbitals.

Investigation of HOMO-LUMO Energy Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in determining the electronic absorption and emission properties of a molecule. In azulene and its derivatives, the HOMO-LUMO gap is relatively small for an aromatic hydrocarbon, which is responsible for its absorption of light in the visible region.

The position of substituents on the azulene ring plays a critical role in tuning the HOMO-LUMO gap. For this compound, the 2-hydroxyethyl group is an alkyl-type substituent at the 4-position. Generally, electron-donating groups at the 2, 4, 6, or 8 positions of the azulene ring tend to decrease the S2-S1 energy gap. This can have significant implications for the molecule's fluorescence properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Azulene (representative) | -7.41 | -1.15 | 6.26 |

| 4-Substituted Azulene (general trend with electron-donating group) | Increased Energy | Relatively Stable | Slightly Decreased |

Analysis of Charge Distribution and Dipole Moment

The inherent electronic asymmetry of the azulene core gives rise to a significant ground-state dipole moment, which is unusual for a hydrocarbon. This dipole moment is a direct consequence of the charge separation between the electron-rich five-membered ring and the electron-poor seven-membered ring.

| Property | Azulene | This compound (Expected) |

| Dipole Moment (Debye) | ~1.0 D | Expected to be slightly different from azulene due to the substituent. |

| Charge Distribution | Electron-rich 5-membered ring, electron-poor 7-membered ring. | The substituent may slightly alter the charge distribution on the azulene core. |

Note: The data in this table is based on established properties of azulene and theoretical expectations for its derivatives.

Photophysical Properties and Their Mechanistic Basis

The photophysical properties of this compound are dominated by the behavior of the azulene chromophore, which is renowned for its violation of Kasha's rule.

Unusual Fluorescence Phenomena (e.g., Anti-Kasha Fluorescence)

One of the most remarkable features of azulene and many of its derivatives is the emission of fluorescence from the second excited singlet state (S2) rather than the lowest excited singlet state (S1), a phenomenon known as anti-Kasha fluorescence. nih.gov This is attributed to an unusually large energy gap between the S2 and S1 states, which slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to the ground state (S0) to compete effectively. nih.gov

The anti-Kasha behavior of azulene is remarkably robust and is generally retained in its derivatives. diva-portal.orgnih.gov The substitution at the 4-position with a 2-hydroxyethyl group is not expected to quench this S2 fluorescence, although it may influence the quantum yield and lifetime of the emission by altering the S2-S1 energy gap. nih.gov

Wavelength Dependence and Emission Characteristics

The absorption and emission spectra of this compound would be characterized by distinct bands corresponding to the S0 → S1 and S0 → S2 transitions in absorption, and the S2 → S0 transition in emission. The S0 → S1 absorption is typically observed in the red-orange region of the visible spectrum, while the S0 → S2 absorption occurs in the near-ultraviolet region. The fluorescence, originating from the S2 state, is consequently observed at higher energies (shorter wavelengths) than the S0 → S1 absorption, appearing in the blue or violet region of the spectrum.

The precise wavelengths of absorption and emission are influenced by the substituent. An alkyl group at the 4-position of azulene generally causes a slight red shift in the absorption and emission spectra compared to unsubstituted azulene. The polarity of the solvent can also play a role, particularly for a molecule with a hydroxyl group capable of hydrogen bonding.

| Spectroscopic Parameter | Expected Characteristics for this compound |

| S0 → S1 Absorption (λmax) | Expected in the visible region (~600-700 nm) |

| S0 → S2 Absorption (λmax) | Expected in the near-UV region (~350-400 nm) |

| S2 → S0 Emission (λem) | Expected in the blue-violet region (~380-450 nm) |

Note: The wavelength ranges are estimations based on the known spectroscopy of azulene and its alkyl derivatives.

Spectroscopic Signatures and Substituent Effects

The spectroscopic signatures of this compound are primarily those of the azulene chromophore, with modifications induced by the 4-(2-hydroxyethyl) substituent. In nuclear magnetic resonance (NMR) spectroscopy, the protons on the azulene ring would exhibit characteristic chemical shifts reflecting the ring's unique electronic environment. The substituent would introduce additional signals corresponding to the methylene (B1212753) protons of the ethyl group and the hydroxyl proton.

In vibrational spectroscopy (infrared and Raman), the spectrum would be dominated by the vibrational modes of the azulene skeleton, with additional bands corresponding to the C-H and C-O stretching and bending vibrations of the substituent.

The electronic effect of the 2-hydroxyethyl group at the 4-position is primarily that of a weak electron-donating alkyl group. As a general rule for azulene derivatives, electron-donating substituents at the 2, 4, 6, or 8 positions tend to decrease the S2-S1 energy gap. nih.gov This could potentially lead to a slight decrease in the fluorescence quantum yield compared to unsubstituted azulene, as a smaller energy gap would favor non-radiative internal conversion from S2 to S1. However, the anti-Kasha fluorescence is generally expected to remain the dominant de-excitation pathway.

Correlation of Substituent Effects with UV-Visible Spectral Shifts

The position and nature of substituents on the azulene ring profoundly impact its electronic absorption spectrum. The ethanol (B145695) substituent at the 4-position of the azulene core in this compound is anticipated to influence the molecule's UV-Visible absorption characteristics. The ethyl group is generally considered an electron-donating group (EDG) through an inductive effect.

The effect of substituents on the absorption spectra of azulene derivatives is well-documented. EDGs tend to destabilize the molecular orbitals, leading to a higher energy level for the affected orbital. Conversely, electron-withdrawing groups (EWGs) stabilize these orbitals, resulting in lower energy. The specific orbital affected—the Highest Occupied Molecular Orbital (HOMO) or the Lowest Unoccupied Molecular Orbital (LUMO)—depends on the position of substitution on the azulene ring. A helpful mnemonic is HOLE: HOMO Odd, LUMO Even, indicating that substituents on odd-numbered carbon atoms primarily affect the HOMO, while those on even-numbered carbons influence the LUMO. researchgate.net

In the case of this compound, the substituent is at the 4-position, an even-numbered carbon. Therefore, the electron-donating character of the ethyl group is expected to raise the energy of the LUMO. An increase in the LUMO energy level, while the HOMO level remains relatively unchanged, would lead to a larger HOMO-LUMO gap. This increased energy gap would manifest as a hypsochromic (blue) shift in the S0 → S1 transition in the UV-Visible spectrum compared to unsubstituted azulene.

Advanced NMR and Mass Spectrometry for Structural Confirmation

The definitive structural elucidation of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are indispensable tools for confirming the structure of this compound. The 1H NMR spectrum would be expected to show distinct signals for the protons on the azulene ring system and the ethanol substituent. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the azulene core. The chemical shifts and coupling constants of these protons would be characteristic of the 4-substituted azulene pattern.

The ethanol side chain would give rise to more straightforward signals: a triplet for the methyl protons (-CH2OH ), a quartet for the methylene protons adjacent to the azulene ring (-CH2 CH2OH), and another triplet for the methylene protons attached to the hydroxyl group (-CH2CH2 OH), which may also couple with the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself would likely appear as a broad singlet.

The 13C NMR spectrum would complement the 1H NMR data by showing distinct signals for each of the ten carbon atoms of the azulene core and the two carbons of the ethanol substituent. The chemical shifts of the azulene carbons would be consistent with the known electronic distribution in the azulene ring.

The following interactive data table summarizes the anticipated 1H and 13C NMR chemical shifts for this compound, based on typical values for azulene and ethanol fragments.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively, providing unambiguous structural confirmation.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C12H12O). The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H2O) from the ethanol side chain, as well as cleavage of the C-C bond between the azulene ring and the ethyl group, leading to characteristic fragment ions that would further support the proposed structure.

Lack of Specific Research on this compound for Specified Applications

Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of specific research data on the chemical compound This compound concerning its direct application in the functional materials science fields as outlined in the requested article structure.

No published studies, research findings, or data tables could be located that specifically detail the integration of This compound into:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Photovoltaic Applications

Colorimetric Detection Platforms

Fluorescence-Based Sensing Mechanisms

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on This compound within the provided outline without resorting to speculation or fabricating information.

Research Focus on Broader Azulene Derivatives

The available body of research indicates that scientific interest lies in the broader class of azulene derivatives for these applications, rather than the specific, non-functionalized this compound molecule. The unique electronic and photophysical properties of the azulene core—a fused five- and seven-membered ring system—make it an attractive building block for advanced materials. rhhz.netmdpi.com

Researchers have synthesized and investigated numerous functionalized azulene compounds, demonstrating their potential in various fields:

Optoelectronics (OLEDs, OFETs, Photovoltaics): Various azulene derivatives have been designed and tested as materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. rhhz.netrsc.orgresearchgate.netmdpi.comnih.gov Studies have explored how modifying the azulene core with different functional groups can tune its electronic properties, leading to materials with high charge carrier mobility for transistors and suitable energy levels for photovoltaic applications, including as hole transport materials in perovskite solar cells. mdpi.comresearchgate.netrsc.orgmdpi.com A patent has also been filed for the use of azulene-based compounds in the functional layers of OLEDs to improve device efficiency. google.com

Chemical Sensors: The distinct colorimetric and fluorescent responses of the azulene skeleton to external stimuli make it a promising platform for chemical sensors. scispace.com Research has shown that azulene derivatives can be engineered into "turn-on" fluorescent sensors and colorimetric chemosensors for detecting specific analytes, such as anions like fluoride (B91410). mdpi.comresearchgate.netfrontiersin.org

Research into Novel Applications in Functional Materials Science

Incorporation into Conjugated Polymer Systems and Polycyclic Hydrocarbons

The integration of the 2-(4-Azulyl)ethanol scaffold into π-conjugated systems is a promising strategy for developing novel organic electronic materials. The ethanol (B145695) group can be modified to facilitate polymerization or to construct larger, fused aromatic systems, leveraging the inherent electronic characteristics of the azulene (B44059) nucleus.

The ethyl group of this compound and its derivatives serves as a reactive tether for intramolecular cyclization reactions to form fused polycyclic aromatic hydrocarbons (PAHs). Research has demonstrated that converting the terminal hydroxyl group into a good leaving group, such as a nosylate (B8438820) or tosylate, facilitates cyclization onto the azulene core.

A key study investigated the buffered acetolysis of 2-(4-azulyl)ethyl arenesulfonates, which are directly synthesized from the parent alcohol. This work provided critical insights into the reactivity of the azulene ring system in forming fused structures. For instance, the acetolysis of 2-(4-azulyl)propyl nosylate, a close structural analog, yielded a significant amount of the cyclized product, 4,5-dihydro-3H-benz[cd]azulene (72%), demonstrating the favorability of intramolecular cyclization. acs.orgresearchgate.net This type of reaction, where the side chain participates in forming a new ring, is crucial for building complex, fused azulenoid systems. acs.orgresearchgate.net The kinetic data from these solvolysis studies underscore the electronic communication between the side chain and the azulene core, which drives the formation of these valuable frameworks. acs.org

Table 1: Kinetic Data for Acetolysis of 2-(Azulyl)ethyl Arenesulfonates at 0.006 M KOAc

| Compound | Temp (°C) | k (s⁻¹) x 10⁵ | ΔH‡ (kcal/mol) | ΔS‡ (eu) |

|---|---|---|---|---|

| 2-(6-Azulyl)ethyl tosylate | 120.0 | 5.60 ± 0.3 | 26.0 | -11.4 |

| 130.0 | 11.4 ± 0.1 | |||

| 140.0 | 22.5 ± 0.3 | |||

| 2-(4-Azulyl)ethyl tosylate | 120.0 | 5.67 ± 0.2 | 24.9 | -13.5 |

| 130.0 | 11.1 ± 0.1 | |||

| 140.0 | 21.6 ± 0.4 |

This interactive table presents kinetic and activation parameters for the buffered acetolysis of azulylethyl tosylates, highlighting the reactivity that can lead to fused aromatic systems. Data sourced from McDonald et al. (1973). acs.org

These synthetic strategies are vital as azulene-fused PAHs are explored for applications in organic electronics due to their tunable HOMO-LUMO gaps and redox properties. nih.gov

The replacement of a C=C bond with an isoelectronic B-N unit in aromatic frameworks can substantially alter the electronic properties of the material. nih.gov The synthesis of azulene-based BN-heteroaromatics represents a frontier in materials chemistry, creating novel structures with unique photophysical characteristics. nih.govresearchgate.net

The general approach to these materials involves the strategic functionalization of the azulene core, often through halogenation or amination, followed by cyclization with a boron source. mdpi.com For example, the first azulene-based BN-heteroaromatics were synthesized from 2-amino-1-phenylazulene precursors, which undergo nitrogen-directed aromatic borylation. researchgate.netresearchgate.net While syntheses starting directly from this compound have not been explicitly detailed, its functional handle allows for conversion into key intermediates, such as amino or halo-azulenes, required for these synthetic routes. mdpi.com

The resulting BN-heteroaromatics exhibit properties distinct from other BN-embedded PAHs, such as lower band gaps and unusual fluorescence, which are attributed to the unique electronic nature of the azulene unit. nih.govresearchgate.net Furthermore, these compounds have shown unexpected reactivity, such as deboronization upon acid treatment, a characteristic that distinguishes them from other BN-heteroaromatics and is ascribed to the properties of the azulene core. nih.govresearchgate.net This reactivity opens avenues for post-synthetic modification and sensor development.

Incorporating non-hexagonal rings like azulene into the structure of nanographenes and helicenes is a powerful strategy to modulate their electronic, optical, and structural properties. rsc.org The presence of the five- and seven-membered rings induces curvature and alters the π-conjugation pathway, leading to materials with novel characteristics. researchgate.netchemrxiv.org

The synthesis of these complex, large-scale architectures typically relies on bottom-up approaches using functionalized building blocks, often employing methods like Scholl-type oxidative cyclizations or Suzuki coupling reactions. rsc.orgx-mol.netnih.gov For instance, unprecedented helical nanographenes containing an azulene unit have been synthesized from complex biaryl precursors. researchgate.netx-mol.netnih.gov X-ray crystallographic analysis of these structures confirms the π-extended helical framework, with the embedded azulene unit imparting a significant twist. researchgate.netx-mol.net

These azulene-containing nanographenes exhibit intriguing properties, including narrow energy gaps and stable oxidized and reduced states, making them promising for electronic applications. researchgate.netx-mol.netnih.gov Although the direct use of this compound as a starting monomer has not been reported, its structure represents a fundamental scaffold that can be elaborated into the more complex, functionalized precursors required for these advanced synthetic endeavors.

Liquid Crystalline Materials Derived from Azulene Scaffolds

The development of liquid crystals (LCs) based on the azulene core is an emerging area of research, driven by the molecule's inherent dipole moment and anisotropic shape, which are conducive to forming mesophases. uva.es The functionalization of the azulene scaffold, for instance with long alkoxy chains, is a key strategy to induce and control liquid crystalline self-assembly. researchgate.nettandfonline.com

The hydroxyl group of this compound provides an ideal site for introducing the requisite long-chain substituents via etherification. By attaching alkoxy chains of varying lengths, the transition temperatures and types of mesophases (e.g., nematic, smectic) can be systematically tuned. Research on related compounds, such as 6-alkoxy-2-bromoazulenes, has demonstrated the formation of highly ordered smectic E (SmE) phases at ambient temperatures. researchgate.net The position and nature of the alkoxy chain have a profound impact on the material's polarity and mesomorphic properties. researchgate.net The combination of azulene's electronic properties with the self-assembly of liquid crystals could lead to novel materials for thin-film devices and sensors. researchgate.netnih.gov

Table 2: Mesomorphic Properties of Selected Azulene-Based Liquid Crystals

| Compound Structure | Phase Transition Temperatures (°C) | Mesophase Type |

|---|---|---|

| 2-Bromo-6-dodecyloxyazulene | Cr 50.1 SmE 81.3 I | Smectic E (SmE) |

| 2-Bromo-6-tetradecyloxyazulene | Cr 58.7 SmE 85.3 I | Smectic E (SmE) |

| 2-Bromo-6-hexadecyloxyazulene | Cr 65.3 SmE 87.8 I | Smectic E (SmE) |

| Gold(I) complex with C10 chain | Cr 101 SmA 115 I | Smectic A (SmA) |

This table summarizes the liquid crystalline phases and transition temperatures for various azulene derivatives, illustrating how side-chain modifications influence self-assembly. Data sourced from Schulz et al. (2021) researchgate.net and other studies. uva.es

Exploration in Biological Sensing and Imaging Probes

The unique photophysical properties of azulene, particularly its unusual S₂→S₀ fluorescence which violates Kasha's rule, make it a highly attractive chromophore for the development of fluorescent probes for biological sensing and imaging. nih.govmdpi.com The hydroxyl group of this compound is a convenient anchor point for attaching specific receptor units designed to interact with target analytes.

The design of such probes often relies on modulating the internal charge transfer (ICT) characteristics of the azulene core upon analyte binding. nih.gov For example, an azulene-based chemodosimeter for detecting reactive oxygen and nitrogen species (ROS/RNS) was developed by conjugating a boronate ester receptor to an azulene scaffold. nih.gov The oxidation of the boronate by analytes like peroxynitrite induces a significant change in the electronic structure and a corresponding turn-on fluorescence response, enabling detection via two-photon microscopy. nih.gov These probes have shown excellent cell penetration, high selectivity, and good photostability. nih.gov

Similarly, azulene-functionalized terpyridines have been synthesized and investigated for their ability to bind metal cations like Hg(II) and Cd(II), showing distinct changes in their UV-vis spectra upon complexation. beilstein-journals.org The ability to functionalize the azulene core, for which this compound is a prime starting material, allows for the creation of "designer probes" where the colorimetric and fluorescence responses can be fine-tuned for the selective detection of a wide range of biologically relevant species. acs.orgchalmers.se

Theoretical and Computational Studies of 2 4 Azulyl Ethanol Systems

Computational Modeling of Electronic and Optical Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the electronic and optical properties of molecules like 2-(4-Azulyl)ethanol. researchgate.net These theoretical approaches allow for the calculation of various parameters that describe how the molecule interacts with electric fields and electromagnetic radiation. inpressco.comnih.gov

Studies on substituted azulenes have shown that the introduction of different functional groups can significantly alter the electronic landscape of the parent molecule. inpressco.comeujournal.orgresearchgate.netiiste.org For this compound, key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its absorption of light. eujournal.org Adding substituents like fluorine or cyano groups to the azulene (B44059) ring has been shown to decrease the energy gap, which can enhance certain electronic properties. inpressco.comeujournal.org

Theoretical calculations can predict a range of electronic and optical properties that are crucial for applications in materials science, such as in organic semiconductors and optoelectronic devices. eujournal.org These properties are determined by simulating the molecule's behavior and its response to external stimuli.

Table 1: Key Electronic and Optical Properties Calculated via Computational Modeling

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A primary determinant of electronic excitation and optical absorption properties. eujournal.org |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular interactions, and self-assembly. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects the refractive index and nonlinear optical properties. |

| Refractive Index | A measure of how much light bends when entering the material. | Critical for the design of optical components like lenses and coatings. nih.gov |

| Absorption Spectrum | Predicts the wavelengths of light a molecule will absorb. | Correlates to the color of the compound and its potential use in dyes or photovoltaics. |

These computational models provide a foundational understanding that can guide the synthesis of new azulene derivatives with tailored optical and electronic characteristics. inpressco.com

Mechanistic Insights into Reaction Pathways and Intermediates

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions. rsc.orgresearchgate.netbeilstein-journals.org By mapping the potential energy surface, researchers can identify transition states and reaction intermediates, thereby gaining a step-by-step understanding of how reactants are converted into products. beilstein-journals.org

While a specific computational study on the synthesis of this compound was not found, insights can be drawn from related systems. For instance, the synthesis of the isomeric 2-(2-azulyl)ethanol has been described to proceed through several steps, including nucleophilic substitution on a pre-existing azulene derivative followed by reduction. A plausible pathway involves:

Nucleophilic substitution at the C2 position of a suitable azulene precursor with a cyanoacetate (B8463686) group.

Subsequent hydrolysis of the resulting nitrile to a carboxylic acid.

Reduction of the carboxylic acid (e.g., with diborane) to form the final ethanol (B145695) group.

Computational studies on analogous reactions, such as the formation of azulenes from tropones and active methylene (B1212753) compounds, have successfully identified key intermediates like Meisenheimer-type complexes and have detailed the ring-closure processes. researchgate.net Similarly, the reduction of CO2 to ethanol has been modeled to understand the sequence of hydrogenation steps and the critical intermediates involved. mdpi.com

For a potential synthesis of this compound, theoretical models could be employed to:

Evaluate different synthetic routes: By comparing the activation energies for each step in various proposed pathways, the most energetically favorable route can be identified.

Characterize intermediates: Computational spectroscopy can predict the NMR, IR, and UV-Vis spectra of transient intermediates, aiding in their experimental detection. researchgate.net

Understand regioselectivity: In cases where substitution can occur at multiple positions on the azulene ring, DFT calculations can predict the most likely site of reaction based on the distribution of electron density and steric factors.

These theoretical investigations are crucial for optimizing reaction conditions, improving yields, and designing novel synthetic strategies for complex molecules like this compound.

Quantitative Structure-Activity Relationships (QSAR) for Azulene Derivatives (excluding biological activity predictions)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property or activity. iiarjournals.orgnih.gov While the vast majority of QSAR studies on azulene derivatives focus on predicting biological activities like cytotoxicity or antimicrobial effects, the methodology is broadly applicable to physicochemical properties as well. researchgate.netnih.govcore.ac.ukjosai.ac.jp

A QSAR model is built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find an equation that relates these descriptors to an observed property. For azulene derivatives, a variety of descriptors have been calculated in the literature, which could be used to predict non-biological endpoints such as reaction rates, solubility, or chromatographic retention times. iiarjournals.orgcore.ac.uk

Table 2: Examples of Molecular Descriptors Used in Azulene QSAR Studies

| Descriptor Class | Example Descriptors | Potential Non-Biological Application |

| Electronic | HOMO/LUMO Energies, Dipole Moment (μ), Electron Negativity (χ), Chemical Hardness (η) | Predicting chemical reactivity, stability, and intermolecular interactions. iiarjournals.orgcore.ac.uk |

| Thermodynamic | Heat of Formation (ΔHf) | Correlating with molecular stability and reaction energetics. core.ac.ukjosai.ac.jp |

| Topological | Molecular Connectivity Indices, Wiener Index | Modeling properties related to molecular size and branching, such as boiling point or viscosity. |

| Steric/Shape | Molecular Surface Area, Molecular Volume | Relating to solubility, diffusion rates, and how the molecule fits into a specific environment. researchgate.net |

| Hydrophobicity | Log P (Partition Coefficient) | Predicting solubility in different solvents and retention in chromatography. iiarjournals.org |

To build a QSAR model for a non-biological property of this compound and its analogs, one would first need to synthesize a series of related compounds and experimentally measure the property of interest (e.g., solubility in a specific solvent). Then, by calculating the relevant descriptors, a regression analysis could be performed to derive a predictive equation. Such a model would be valuable for designing new azulene derivatives with specific, targeted physicochemical properties without the need for exhaustive experimental synthesis and testing.

Conformational Landscape Analysis

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation around its single bonds, and their relative stabilities. scribd.com For this compound, the primary source of conformational flexibility is the rotation around the C-C single bonds of the ethyl alcohol side chain attached to the rigid azulene ring.

The key dihedral angles that define the conformational landscape are:

τ1 (Azulyl-Cα-Cβ-O): Rotation around the bond connecting the two carbon atoms of the side chain.

τ2 (Cα-Cβ-O-H): Rotation around the carbon-oxygen bond.

Computational methods, such as DFT, can be used to systematically rotate these bonds and calculate the potential energy of the resulting conformers. mdpi.com This allows for the construction of a potential energy surface that maps the energy changes associated with these rotations. The most stable conformations correspond to energy minima on this surface.

For the Cα-Cβ bond, the primary conformers are staggered and eclipsed. scribd.com

Staggered conformations are typically lower in energy because they minimize repulsive interactions between substituents on adjacent carbons. Within the staggered forms, there are anti and gauche arrangements. An anti conformation, where the bulky azulyl group and the hydroxyl group are 180° apart, is often the most stable. A gauche conformation, with a 60° dihedral angle between these groups, may be slightly higher in energy due to steric strain. researchgate.net

Eclipsed conformations , where the substituents are aligned, represent energy maxima and are transition states between staggered forms.

Furthermore, the orientation of the hydroxyl hydrogen (τ2) can be influenced by the potential for intramolecular hydrogen bonding. Theoretical studies on similar molecules like 2-aminoethanol have shown that conformations allowing for an intramolecular hydrogen bond between the hydroxyl group and another part of the molecule can be significantly stabilized. chemicalpapers.com In this compound, a weak hydrogen bond might be possible between the hydroxyl hydrogen and the π-electron system of the azulene ring, which would stabilize certain gauche conformations. A detailed computational analysis would be required to confirm the presence and strength of such an interaction.

Understanding the conformational landscape is crucial as the specific 3D shape of a molecule can significantly influence its physical properties and its interactions with other molecules.

Future Perspectives and Emerging Research Directions for 2 4 Azulyl Ethanol

Development of Sustainable and Scalable Synthetic Methodologies

The broader adoption of 2-(4-Azulyl)ethanol and other azulene-based materials in commercial applications is currently hindered by challenges in their synthesis. researchgate.net Future research is therefore intensely focused on creating synthetic pathways that are not only efficient but also sustainable and scalable.

A key trend is the integration of green chemistry principles into the synthesis of azulenes. This includes:

Solvent-Free Reactions: Techniques like grinding reactants together in a mortar and pestle are being explored to minimize solvent waste.

Greener Solvents: When solvents are necessary, the focus is shifting to more environmentally benign options, such as ethanol (B145695).

Catalysis: The development of novel catalysts could enable reactions at lower temperatures and with higher selectivity, reducing energy consumption and by-product formation.

Successfully developing methods to produce this compound on a gram-scale and beyond will be a critical step in unlocking its potential for use in organic electronics and other advanced technologies. persistencemarketresearch.com

Advanced Functionalization Strategies for Tuned Performance

The performance of azulene-based materials can be precisely controlled by the strategic placement of functional groups on the azulene (B44059) core. researchgate.netresearchgate.net For this compound, the existing ethanol group at the 4-position serves as a versatile anchor for further modification, while the rest of the bicyclic structure remains open for advanced functionalization.

Research is exploring how different substituents affect the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its electronic and optical properties. osti.govthejamesonlab.com Key strategies include:

Push-Pull Systems: Introducing electron-donating and electron-withdrawing groups at different positions on the azulene rings can dramatically alter the molecule's dipole moment and polarizability. Computational studies have shown that the 2- and 6-positions are highly sensitive to this type of substitution, making them key targets for tuning electrical response properties. digitellinc.comtandfonline.com

π-System Extension: Extending the conjugated π-system through coupling reactions can shift the absorption and emission spectra of the molecule, a critical factor for applications in optoelectronics. researchgate.net

Targeted Reactivity: The five-membered ring of azulene is electron-rich and susceptible to electrophilic attack, while the seven-membered ring is electron-deficient. wikipedia.orgresearchgate.net This differential reactivity allows for selective functionalization, enabling the creation of complex, multifunctional molecules.

For this compound, the hydroxyl group can be readily converted into esters, ethers, or other functional groups, allowing it to be integrated into larger systems like polymers or linked to other chromophores to create materials with tailored properties. digitellinc.com

Rational Design Principles for Next-Generation Azulene-Based Materials

The advancement of computational chemistry is revolutionizing materials science, allowing for the rational design of novel materials with predictable properties. iapchem.orgsns.it For azulene-based systems, theoretical calculations are becoming indispensable for guiding synthetic efforts.

Key design principles for next-generation materials based on the this compound scaffold include:

Harnessing the Dipole Moment: The inherent, large dipole moment of the azulene core makes it an ideal building block for nonlinear optical (NLO) materials. researchgate.net Computational models can predict how different substitution patterns will enhance NLO effects.

Tuning the HOMO-LUMO Gap: Azulene's characteristically small HOMO-LUMO energy gap is responsible for its blue color and unique photophysics. nih.gov Theoretical studies help researchers understand how to modify the azulene structure to fine-tune this gap, thereby controlling the material's color and electronic transitions for applications in sensors and organic electronics. osti.govrsc.org

Controlling Solid-State Packing: The way molecules arrange themselves in the solid state is crucial for the performance of organic electronic devices. The polarity of azulene influences these intermolecular interactions. Design principles are being developed to control π-π stacking and morphology, which directly impacts properties like charge carrier mobility in organic field-effect transistors (OFETs). rsc.org

By combining theoretical predictions with targeted synthesis, researchers can accelerate the discovery of new azulene-based materials with enhanced performance for specific applications. researchgate.net

Interdisciplinary Approaches Leveraging Unique Azulene Characteristics

The distinct properties of azulene derivatives are driving their adoption across a wide range of scientific and technological fields. nih.gov this compound, with its reactive hydroxyl group, is a particularly promising building block for these interdisciplinary applications.

Emerging research directions include:

Molecular Switches and Sensors: Azulene's color and fluorescence can be highly sensitive to its environment. It can undergo reversible protonation in the presence of acids like trifluoroacetic acid (TFA), leading to dramatic and observable changes in its absorption spectrum. mdpi.comresearchgate.net This property is being exploited to create highly sensitive colorimetric sensors for various analytes, including fluoride (B91410) ions. frontiersin.org

Organic Electronics: Azulene-containing polymers and molecules are being actively investigated for use in OFETs and organic solar cells. researchgate.net The ability to tune the electronic properties of azulene allows for the development of materials that can act as either hole-transport or electron-transport layers. researchgate.net

Biomedical Applications: Originating from natural sources like chamomile, azulenes have a long history in medicine for their anti-inflammatory properties. nih.govresearchgate.net Modern research is exploring their use as scaffolds in medicinal chemistry, with potential applications in bioimaging and as active pharmaceutical ingredients. nih.gov The ability to conjugate azulenes to other biologically active molecules opens up new therapeutic possibilities. researchgate.net

Advanced Polymers: Incorporating the polar azulene unit into polymer chains can lead to materials with high dielectric permittivity, which are in demand for high-density energy storage in capacitors. digitellinc.com

The convergence of chemistry, physics, materials science, and biology will continue to uncover new and exciting applications for this compound and the broader family of azulene-based compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Azulyl)ethanol and characterizing its purity?

Methodological Answer: The synthesis of this compound typically involves refluxing azulene derivatives with hydrazine hydrate or amino acids (e.g., glycine or anthranilic acid) in ethanol/water mixtures, followed by recrystallization to isolate products . For characterization, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. Mass spectral analysis (70 eV) can distinguish structural isomers by comparing fragmentation patterns, such as β-cleavage products unique to 4-azulyl derivatives . High-resolution MS and isotopic labeling (e.g., deuterium exchange) further validate molecular integrity .

Q. What analytical techniques are most effective for identifying structural isomers of azulylethanol derivatives?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV is optimal for differentiating isomers. For example, this compound shows distinct β-cleavage ions (e.g., M⁺–H•) and lower abundance of M⁺–H₂O compared to 1-azulyl isomers . Coupling MS with infrared (IR) spectroscopy or X-ray crystallography resolves ambiguities in hydroxyl group positioning and azulene ring stability .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Safety protocols include wearing nitrile gloves, protective eyewear, and lab coats (S37/39) to avoid skin/eye contact. Work should be conducted in a fume hood due to potential respiratory irritation (S26). Waste must be segregated and disposed of via certified hazardous waste services . Always consult safety data sheets (SDS) for specific handling and emergency measures.

Q. What are the observed reactivity trends of this compound with amino acids or hydrazine hydrate?

Methodological Answer: Reactions with amino acids (e.g., glycine) under reflux yield brownish-red or yellow crystalline derivatives via nucleophilic substitution or esterification . Hydrazine hydrate forms hydrazones, which can be precipitated using ice-dilute HCl . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent ratios (e.g., ethanol/water) are key to maximizing yield .

Advanced Research Questions

Q. How can isotopic labeling experiments elucidate the β-cleavage mechanisms in this compound?

Methodological Answer: Deuterium labeling (e.g., D₂O exchange) tracks hydrogen migration during β-cleavage. For this compound, deuterium incorporation at C3 and hydroxyl groups confirms azulene ring participation in stabilizing primary carbonium ions . Comparing labeled vs. unlabeled MS spectra quantifies radical stability differences (e.g., acetyl vs. sulfonyl radicals) .

Q. What contradictions exist in interpreting mass spectral data of this compound derivatives, and how can they be resolved?

Methodological Answer: Contradictions arise from competing fragmentation pathways (e.g., β-cleavage vs. H₂O loss). For 4-azulyl derivatives, β-cleavage dominates (27–28% ion current in tosylates vs. 12–14% in acetates) due to radical stability differences . Computational modeling (e.g., density functional theory) can predict transition states and validate mechanisms using appearance potential data .

Q. How can computational models predict thermodynamic properties of this compound?

Methodological Answer: Group contribution methods (e.g., the "centerpiece" approach) calculate vaporization enthalpies by decomposing molecular structure into functional groups. For azulene derivatives, corrections for non-covalent interactions (e.g., π-stacking) improve accuracy . Validating predictions against experimental DSC or calorimetry data ensures reliability .

Q. What role does the azulene nucleus play in stabilizing reaction intermediates during derivatization?

Methodological Answer: The azulene ring’s aromaticity stabilizes carbocation intermediates via resonance, particularly at C4. This is evidenced by the exclusive formation of M⁺–H₂O ions in 4-azulyl derivatives during MS, absent in 1-azulyl analogs . Kinetic studies using time-resolved spectroscopy can further probe ring integrity under reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.